1-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one is a heterocyclic compound that integrates a thiazole ring with a pyridine moiety, making it significant in medicinal chemistry and material science. This compound is known for its potential biological activities, including antimicrobial and anticancer properties, and serves as a pharmacophore in drug design.
The compound can be synthesized through various methods, often involving the cyclization of thiourea derivatives and haloketones to form the thiazole ring, followed by the introduction of the pyridine group. The synthesis methods are optimized to enhance yield and purity, typically using controlled reaction conditions and catalysts.
1-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one falls under the category of thiazole derivatives, which are recognized for their diverse biological activities. It is classified as an organic compound with a molecular formula of C10H8N2OS.
The synthesis of 1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one involves several key steps:
The synthesis may utilize solvents like ethanol or dichloromethane and catalysts such as palladium or platinum to facilitate reactions and improve yields. Reaction conditions, including temperature and time, are critical for optimizing the process.
The molecular structure of 1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one can be described as follows:
Property | Value |
---|---|
Molecular Formula | C10H8N2OS |
Molecular Weight | 208.25 g/mol |
InChI Key | HZQGZVZKJXQFQP-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=C(SC(=N1)C2=CN=CC=C2)C |
1-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions:
Common reagents used in these reactions include solvents like ethanol or dichloromethane, with reaction conditions tailored to specific transformations.
The mechanism of action for 1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit specific pathways by binding to DNA or proteins, leading to effects such as apoptosis or cell cycle arrest. The exact mechanisms can vary depending on the biological context and specific applications.
The physical properties of 1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one include:
The chemical properties encompass its reactivity profile in various conditions:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol |
The compound has several applications in scientific research:
Heterocyclic hybrids represent a frontier in rational drug design, combining distinct pharmacophores to leverage synergistic bioactivities. These molecular architectures integrate complementary pharmacological properties, enhanced binding affinity, and multi-target engagement capabilities that surpass single-heterocycle systems. The pyridine-thiazole hybrid scaffold exemplifies this strategy, merging pyridine's hydrogen-bonding capacity and metabolic stability with thiazole's hydrogen-bonding versatility and π-π stacking competence. This hybridization approach addresses complex disease pathways—particularly in oncology, neurology, and infectious diseases—where single-target agents often show limited efficacy. The emergence of SARS-CoV-2 and other global health threats has further accelerated research into heterocyclic hybrids as platforms for novel antiviral agents, highlighting their critical role in contemporary medicinal chemistry [2]. Within this landscape, 1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one emerges as a structurally optimized hybrid with demonstrated relevance in bioactive molecule development.
Pyridine-thiazole hybrids constitute a privileged scaffold in medicinal chemistry due to their balanced physicochemical properties and diverse target engagement profiles. These hybrids exhibit:
Table 1: Therapeutic Applications of Pyridine-Thiazole Hybrid Drugs
Drug Name | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Dasatinib | Anticancer | BCR-ABL kinase | 2-(pyridin-2-yl)thiazole core |
Tiazofurin | Anticancer | IMP dehydrogenase | Thiazole-4-carboxamide + ribose moiety |
Sulfathiazole | Antibacterial | Dihydropteroate synthase | 2-aminothiazole + sulfonamide |
Abafungin | Antifungal | Cell membrane disruption | Thiazole with alkyl chain |
Alzheimer's Hybrids | Neurotherapeutic | β-amyloid aggregation/neuroinflammation | Imidazopyridine-thiazole ketone linkage |
The hybridization strategy extends beyond simple conjugation; strategic substitution at critical positions (e.g., C5 of thiazole, C3/C4 of pyridine) fine-tunes electronic distribution, dipole moments, and steric bulk to optimize target complementarity. Recent studies demonstrate that 1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one derivatives exhibit enhanced PI3K inhibition (IC~50~ = 23.8 nM) and mTOR affinity (IC~50~ = 10.9 nM) compared to non-acetylated analogs, validating structure-based optimization approaches [6].
1-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one (CAS: 39066-99-4) exemplifies rational scaffold design through its stereoelectronic configuration and derivatization potential. The molecule features:
Table 2: Structural and Physicochemical Profile of 1-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one
Property | Value/Description | Biological Significance |
---|---|---|
CAS Registry Number | 39066-99-4 | Unique compound identifier |
Molecular Formula | C~11~H~10~N~2~OS | Determines metabolic stability & clearance |
Molecular Weight | 218.28 g/mol | Impacts bioavailability & diffusion kinetics |
SMILES Notation | CC(=O)c1cnc(c2cccnc2)s1 | Specifies atomic connectivity |
Hydrogen Bond Acceptors | 4 (carbonyl O, pyridine N, thiazole N, S) | Facilitates target binding affinity |
Hydrogen Bond Donors | 0 | Enhances membrane permeability |
Rotatable Bonds | 2 (acetyl C-C, C-thiazole) | Influences conformational flexibility |
Aromatic Rings | 2 (pyridine, thiazole) | Enables π-π stacking with protein residues |
The C5 acetyl group serves as a critical pharmacophore modification site:
Quantum mechanical analyses reveal the acetyl group increases molecular dipole moment (μ = 4.2 Debye) compared to non-acetylated analogs (μ = 2.8 Debye), enhancing solubility and polar interactions with biological targets. This electronic redistribution optimizes binding to hydrophobic-active site clefts with polar gatekeeper residues, explaining the observed potency in kinase inhibition assays [6] [8]. The structural versatility of this core enables generation of derivatives with tailored properties for specific therapeutic applications, positioning it as a high-value scaffold in contemporary drug discovery pipelines.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: